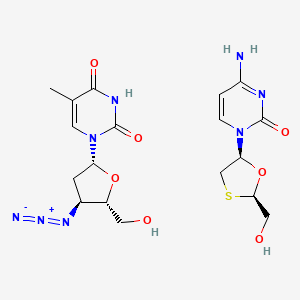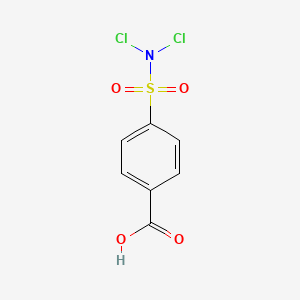
ハラゾン
概要
説明
ハラゾンは、特に水道水が利用できない状況において、飲料水の消毒剤として広く使用されてきました . ハラゾン錠剤は、第二次世界大戦中に米軍の兵士によって、携帯用水の浄化に一般的に使用されていました .
科学的研究の応用
Halazone has several scientific research applications. It has been used as a disinfectant for drinking water, contact lenses, and solid biological wastes . Additionally, halazone has been patented for use in determining the amount of iodine in fats and oils . Its disinfectant properties have also been studied using various pathogenic viruses, demonstrating its effectiveness in inactivating these viruses .
作用機序
生化学分析
Biochemical Properties
Halazone plays a crucial role in biochemical reactions due to its ability to release hypochlorous acid upon hydrolysis. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, Halazone is known to inhibit carbonic anhydrase II with a dissociation constant (Kd) value of 1.45 µM . Additionally, it protects sodium channels from inactivation, highlighting its interaction with ion channels . The nature of these interactions involves the oxidation and chlorination of organic compounds, leading to their denaturation or destruction .
Cellular Effects
Halazone exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The hypochlorous acid released by Halazone acts as a powerful oxidizer, leading to the denaturation of proteins and other cellular components . This can result in the inhibition of cellular processes and, in some cases, cell death. Halazone’s impact on cell signaling pathways and gene expression further underscores its role in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of Halazone involves its ability to release hypochlorous acid through the hydrolysis of chlorine-nitrogen bonds. This hypochlorous acid acts as a potent oxidizing and chlorinating agent, targeting various biomolecules. Halazone binds to enzymes and proteins, leading to their inhibition or activation. For example, its inhibition of carbonic anhydrase II affects the enzyme’s activity, altering cellular pH regulation . Additionally, Halazone’s interaction with sodium channels prevents their inactivation, impacting ion transport and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Halazone change over time due to its stability and degradation. Halazone is known to decompose at temperatures around 195°C, emitting chlorine and nitrous and sulfur oxides . Over time, the stability of Halazone solutions can decrease, leading to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in cellular damage and altered metabolic processes .
Dosage Effects in Animal Models
The effects of Halazone vary with different dosages in animal models. At lower doses, Halazone effectively disinfects water without causing significant adverse effects. At higher doses, toxic effects have been observed. For instance, an oral dose of 1.0 g/kg in rats caused lesions in the gastric mucosa, while an intravenous dose of 300 mg/kg resulted in pulmonary congestion and edema . These findings highlight the importance of dosage in determining the safety and efficacy of Halazone.
Metabolic Pathways
Halazone is involved in various metabolic pathways, interacting with enzymes and cofactors. In rabbits, Halazone is metabolized to p-sulphonamidobenzoic acid . This metabolic transformation underscores the compound’s involvement in biochemical processes. Additionally, Halazone’s impact on metabolic flux and metabolite levels can influence cellular metabolism, further highlighting its role in metabolic pathways.
Transport and Distribution
Within cells and tissues, Halazone is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation. For example, Halazone’s binding to sodium channels influences its distribution within excitable tissues . Understanding the transport and distribution of Halazone is crucial for elucidating its cellular effects and optimizing its use in various applications.
Subcellular Localization
Halazone’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, Halazone’s interaction with carbonic anhydrase II suggests its localization in regions where this enzyme is active . Additionally, its effects on sodium channels indicate its presence in excitable cell membranes . The subcellular localization of Halazone is essential for understanding its biochemical and cellular effects.
準備方法
ハラゾンは、いくつかの方法で合成することができます。 一般的な方法の1つは、アルカリ性媒体中でのp-スルホンアミド安息香酸の塩素化です . 別の合成経路は、弱アルカリ性媒体中でジクロラミン-Tを過マンガン酸カリウムで酸化することです . 工業生産方法では、通常、これらの合成経路を用いて、高収率かつ高純度を確保しています。
化学反応の分析
ハラゾンは、加水分解や酸化などの様々な化学反応を起こします。 水に溶解すると、ハラゾンは加水分解されて次亜塩素酸(HClO)を生成し、これは強力な酸化剤および塩素化剤です . この反応は、次のように表すことができます。
(R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH
生成された次亜塩素酸は、ハラゾンの消毒作用の原因となり、多くの有機化合物を破壊または変性させます .
科学研究への応用
ハラゾンは、いくつかの科学研究への応用があります。 飲料水、コンタクトレンズ、固形生物廃棄物の消毒剤として使用されてきました . さらに、ハラゾンは、脂肪や油中のヨウ素量を測定するために特許を取得しています . 様々な病原性ウイルスを用いた消毒効果の研究も行われており、これらのウイルスを不活性化する効果が実証されています .
類似化合物との比較
特性
IUPAC Name |
4-(dichlorosulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDVQPODLRGWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025370 | |
| Record name | Halazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index] | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Halazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
80-13-7 | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Halazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halazone [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | halazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | halazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-[(dichloroamino)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Halazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359OL82VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
415 °F (NTP, 1992) | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action isn't fully detailed in the provided research, studies indicate that halazone acts as a disinfectant by releasing hypochlorous acid (HOCl) in water. [, ] This HOCl is a strong oxidizing agent that effectively eliminates a wide range of waterborne bacteria, including Escherichia coli and Salmonella typhi. [, ]
A: Research highlights the importance of using dry ingredients in the formulation of halazone tablets. [] The presence of moisture significantly accelerates the decomposition of halazone, reducing its shelf-life and effectiveness as a disinfectant. Tablets formulated with dry borax or sodium carbonate exhibit superior stability compared to those containing sodium bicarbonate or salts with water molecules trapped within their crystal structure. []
A: Studies indicate that water hardness does not significantly interfere with the sterilizing action of halazone. [] This feature makes halazone a versatile disinfectant for treating various water sources, regardless of their mineral content.
A: Contrary to earlier beliefs, halazone has proven effective against Giardia cysts. [] Studies demonstrate that commercially available halazone tablets, when used as directed, can successfully eliminate Giardia cysts, contributing to safer drinking water.
A: Research suggests a strong correlation between the redox potential of chlorinated water and its ability to kill Escherichia coli. [] In studies comparing various chlorine compounds, including halazone, measuring the redox potential proved to be a better indicator of disinfecting power compared to measuring available chlorine levels. []
A: Research has revealed that halazone acts as an inhibitor of human carbonic anhydrase II (CA II). [] This enzyme plays a crucial role in various physiological processes. This finding suggests the potential for halazone to be further investigated for medicinal applications, although this is not its current primary use.
A: Halazone is a p-sulphondichloraminobenzoic acid with the chemical formula C7H5Cl2NO4S. [] Unfortunately, the provided research does not offer detailed spectroscopic data like NMR or IR spectra.
A: Studies investigated the effect of combining halazone with chalk in water treatment. [, ] Results showed that this combination could accelerate the sedimentation rate of impurities in surface water, potentially improving the overall efficiency of the disinfection process.
A: Yes, research investigated "Chlor-floc" tablets, which utilize flocculation and disinfection. [] One variant, Chlor-floc B, containing dichloro-S-triazine-trione, exhibited rapid and efficient removal of E. coli, coliphage V1, and poliovirus 1 from test water, highlighting the continuous development of water purification technologies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
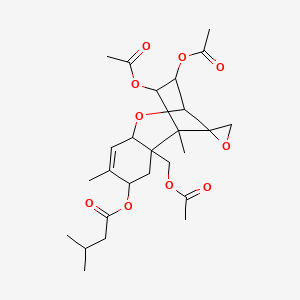
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
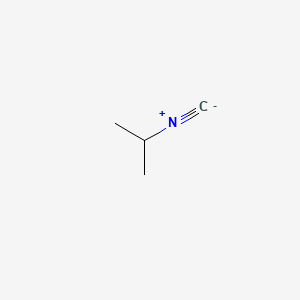
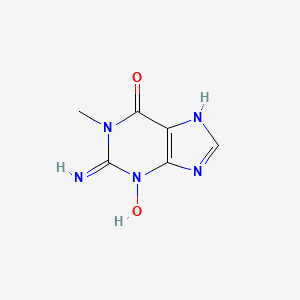

![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)
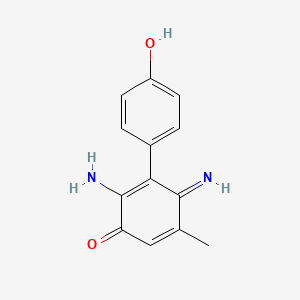

![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)

